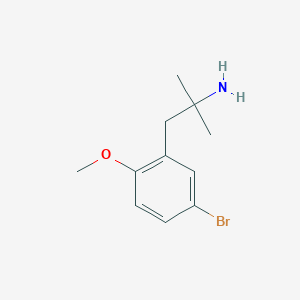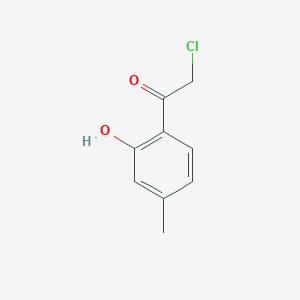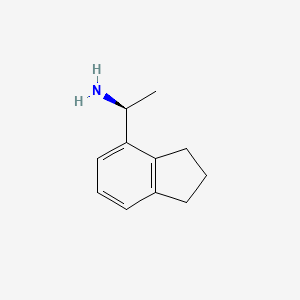
3-(Oxetane-3-sulfonyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is a compound that features both oxetane and azetidine rings. These four-membered heterocyclic rings are of significant interest in medicinal chemistry due to their high polarity, low molecular weight, and non-planar features . The oxetane ring is known for its stability and ability to undergo ring-opening reactions, while the azetidine ring is valued for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-3-one.
Uniqueness
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is unique due to the presence of both oxetane and azetidine rings in its structure. This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings .
Properties
CAS No. |
2792200-72-5 |
|---|---|
Molecular Formula |
C6H12ClNO3S |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H |
InChI Key |
QIJFTVWXBUNGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















